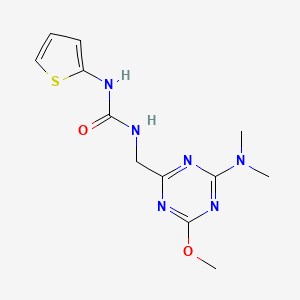

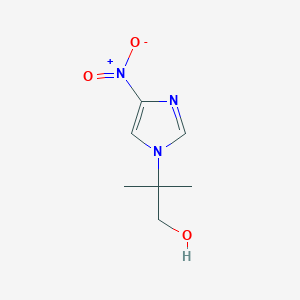

1-((4-(Dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-3-(thiophen-2-yl)urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of triazine derivatives often involves reactions that yield cyclic ureas, incorporating various substituents to alter the compound's properties. For example, cyclohexyl or benzyl isocyanide reactions with semicarbazones under Ugi reaction conditions can lead to the formation of triazinyl ureas (Sañudo, Marcaccini, Basurto, & Torroba, 2006). Additionally, derivatives have been synthesized via condensation reactions, showcasing the versatility of triazine compounds in chemical synthesis (Kunishima, Kawachi, Monta, Terao, Iwasaki, & Tani, 1999).

Molecular Structure Analysis

The molecular structure of triazine derivatives, including 1-((4-(Dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-3-(thiophen-2-yl)urea, is crucial for understanding their properties and reactivity. Techniques such as X-ray diffraction and DFT calculations have been used to characterize the structure of similar compounds, providing insights into their geometry and electronic configuration (Düğdü et al., 2013).

Chemical Reactions and Properties

Triazine derivatives participate in various chemical reactions, reflecting their rich chemistry. For instance, thermolysis of haloalkoxy-sym-triazines has been explored, demonstrating the formation of novel triazine structures through rearrangement and cyclization mechanisms (Dovlatyan & Dovlatyan, 1980). Additionally, the reaction with ureas to form polycyclic meridianin analogues highlights the compound's utility in synthesizing biologically relevant structures (Časar, Bevk, Svete, & Stanovnik, 2005).

Physical Properties Analysis

The physical properties of 1-((4-(Dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-3-(thiophen-2-yl)urea and related compounds, including solubility, melting points, and thermal stability, are essential for their application in various fields. These properties are influenced by the molecular structure and substitution patterns on the triazine ring.

Chemical Properties Analysis

The chemical properties, such as reactivity with nucleophiles, electrophiles, and participation in cycloaddition reactions, define the functional utility of triazine derivatives. Their ability to form complex structures through reactions with ureas and thioureas is a testament to their versatility and potential for creating novel compounds with unique properties (Thakur, Deshmukh, Jha, & Kumar, 2017).

Wissenschaftliche Forschungsanwendungen

Synthesis and Derivatives

Derivatives of Imidazo-sym-triazine : Research by Dovlatyan et al. (2008, 2009) focuses on the synthesis of 2-Dimethylamino-4,6,7,8-tetrahydroimidazo[1,2-a]-sym-triazin-4-one and its conversion to derivatives of urea and N-arenesulfonyl-substituted imidazo-sym-triazinones. This research highlights the compound's versatility in chemical synthesis and its potential as a precursor for various chemical derivatives (Dovlatyan, Eliazyan, Pivazyan, & Yengoyan, 2008); (Dovlatyan, Eliazyan, Pivazyan, & Yengoyan, 2009).

Synthesis of 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides : Sañudo et al. (2006) explored the synthesis of a new class of cyclic dipeptidyl ureas, showcasing the potential of triazine derivatives in creating pseudopeptidic compounds. This work adds to the understanding of triazine-based compounds' role in synthesizing complex molecules (Sañudo, Marcaccini, Basurto, & Torroba, 2006).

Synthesis of Unsymmetrical Ketones : A study by Hirao et al. (2022) demonstrated that N-(2,4-Dimethoxy-1,3,5-triazinyl)amide exhibits higher reactivity for nucleophilic substitution by organometallic reagents. This suggests its utility in synthesizing unsymmetrical ketones, indicating the compound's application in complex organic synthesis (Hirao, Saeki, Takahashi, Iwai, Nishiwaki, & Ohga, 2022).

Chemical Properties and Reactions

- Formation of Heterocyclic Compounds : Matsuda, Yamamoto, and Ishii (1976) studied the reactions of N′-diphenylmethylene-N-phenyl-N-trimethylsilylurea with various acceptor molecules, leading to the formation of imidazolidinone, triazinone, and pyrimidinone derivatives. This research demonstrates the compound's role in facilitating the formation of a wide range of heterocyclic compounds (Matsuda, Yamamoto, & Ishii, 1976).

Eigenschaften

IUPAC Name |

1-[[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl]-3-thiophen-2-ylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N6O2S/c1-18(2)10-14-8(15-12(17-10)20-3)7-13-11(19)16-9-5-4-6-21-9/h4-6H,7H2,1-3H3,(H2,13,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASTGUZMHJMQOCK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC(=N1)CNC(=O)NC2=CC=CS2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N6O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((4-(Dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-3-(thiophen-2-yl)urea | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-methylphenyl)-2-{[3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}-1-hydrazinecarboxamide](/img/structure/B2484775.png)

![N-methyl-2-(3-(pentyloxy)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2484776.png)

![2-[3-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide](/img/structure/B2484779.png)

![N-(furan-2-ylmethyl)-2-[4-(2-methylphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl]acetamide](/img/structure/B2484780.png)

![2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2484781.png)

![3-[(3,4-dimethylphenyl)sulfonyl]-6-fluoro-1-propyl-7-pyrrolidin-1-ylquinolin-4(1H)-one](/img/structure/B2484782.png)

![5-[5-(butylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole](/img/structure/B2484785.png)

![N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2484790.png)

![7-Methylimidazo[1,2-a]pyridine-3-carboxylic acid;hydrochloride](/img/structure/B2484791.png)

![N-(2-furylmethyl)-4-[1-{2-[(4-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide](/img/no-structure.png)